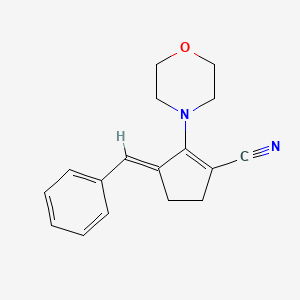

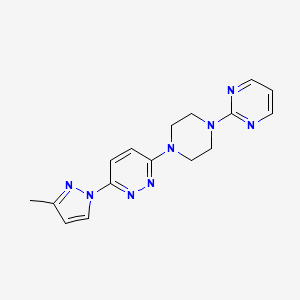

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is a derivative of lysine, an essential amino acid . It has a molecular formula of C21H24N2O4 .

Synthesis Analysis

While specific synthesis methods for “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine” were not found, a similar compound was synthesized using Fmoc-a-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis

The molecular structure of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .Physical And Chemical Properties Analysis

The average mass of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is 368.426 Da and its monoisotopic mass is 368.173615 Da .Scientific Research Applications

Peptide-Based Hydrogels

“Fmoc-Lys(Bz)-OH” is used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications. These hydrogels can serve as drug delivery systems and diagnostic tools for imaging .

Synthesis of Fluorescent Building Blocks

The compound is utilized in the synthesis of fluorescent building blocks like Fmoc-Lys(5-Fam), which are important for labeling peptides and proteins for visualization and tracking in various biological studies .

Solid Phase Peptide Synthesis (SPPS)

“Fmoc-Lys(Bz)-OH” plays a crucial role in solid-phase peptide synthesis, a method widely used for synthesizing peptides in both research and industrial settings. This process involves a solid polymeric protecting group and allows the use of an excess of reagents to drive reactions to completion .

Greener Solvent Use in SPPS

Recent studies have proposed the use of greener solvents in SPPS to reduce environmental impact. “Fmoc-Lys(Bz)-OH” is part of this effort, contributing to more sustainable peptide synthesis practices .

Solution-Phase Peptide Synthesis

In addition to SPPS, “Fmoc-Lys(Bz)-OH” is also used in solution-phase peptide synthesis, particularly for DNA-encoded chemical libraries. This involves reaction conditions and protecting group strategies tailored for this specific synthesis method .

Process Mass Intensity Reduction

The compound is involved in efforts to reduce Process Mass Intensity (PMI) in peptide production, aiming to make pharmaceutical grade peptide synthesis more efficient and less wasteful .

properties

IUPAC Name |

(2S)-6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHKYEOLYRBPJT-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)

![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)

![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)

![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)